molecular formula C8H14O4 B1605603 2,2-Diethylbutanedioic acid CAS No. 5692-97-7

2,2-Diethylbutanedioic acid

Cat. No. B1605603
CAS RN: 5692-97-7
M. Wt: 174.19 g/mol
InChI Key: WKRCUUPMCASSBN-UHFFFAOYSA-N
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Patent
US05001140

Procedure details

A mixture of 3.5 g (20 mol) of 2,2-diethylsuccinic acid and 10 ml of acetyl chloride was heated under reflux for 2 hr, cooled, concentrated in vacuo, and reconcentrated three times after the addition of toluene. The residue was used without further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:11][CH3:12])([CH2:7][C:8]([OH:10])=[O:9])[C:4](O)=[O:5])[CH3:2]>C(Cl)(=O)C>[CH2:1]([C:3]1([CH2:11][CH3:12])[CH2:7][C:8](=[O:10])[O:9][C:4]1=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)C(C(=O)O)(CC(=O)O)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
after the addition of toluene
CUSTOM
Type
CUSTOM
Details
The residue was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)C1(C(=O)OC(C1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.